Potency Differentiation: Imdatifan vs. Belzutifan in Biochemical Inhibition of HIF-2α
Imdatifan demonstrates numerically higher biochemical potency against HIF-2α compared to the FDA-approved, first-in-class inhibitor belzutifan (PT2977/MK-6482). While both compounds are allosteric inhibitors, Imdatifan's reported EC50 of 6 nM is superior to the IC50 of 9 nM reported for belzutifan [1]. This difference, although within an order of magnitude, is relevant in the context of structure-activity relationship (SAR) optimization and potential for achieving comparable target suppression at lower systemic exposures.
| Evidence Dimension | Biochemical inhibitory potency (HIF-2α) |
|---|---|
| Target Compound Data | EC50 = 6 nM |
| Comparator Or Baseline | Belzutifan: IC50 = 9 nM |
| Quantified Difference | Imdatifan EC50 is 33% lower (more potent) than Belzutifan IC50 |
| Conditions | Cell-free biochemical assay (specific assay details not fully disclosed; data from vendor technical summaries) |
Why This Matters
For researchers developing in vitro models or screening for SAR, this ~33% potency advantage may influence the selection of a tool compound to achieve maximal target engagement at lower concentrations.
- [1] PeptideDB. (2025). Belzutifan (PT2977; MK-6482). View Source
